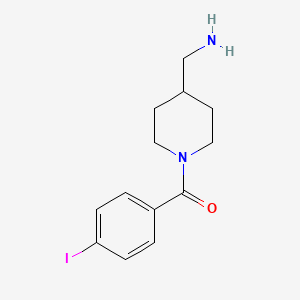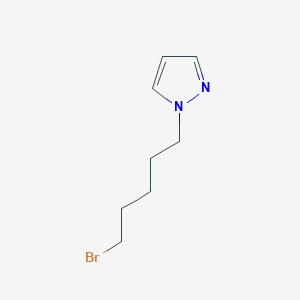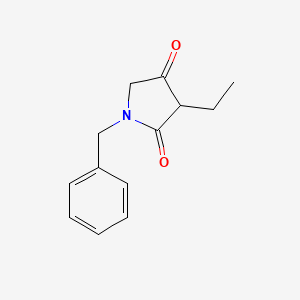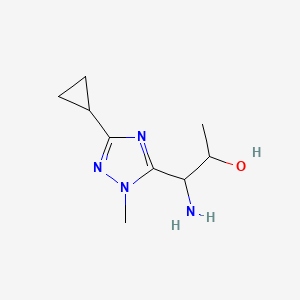
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone: is an organic compound that belongs to the class of phenylpiperidines It consists of a piperidine ring attached to a phenyl group, with an aminomethyl substituent on the piperidine ring and an iodophenyl group on the methanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.
Attachment of the Iodophenyl Group: The iodophenyl group can be introduced through halogenation reactions, such as iodination of a phenyl precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific functional groups, enhancing their properties for industrial applications.
作用機序
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
類似化合物との比較
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone: This compound has a dimethylamino group instead of an aminomethyl group, which may alter its reactivity and interactions.
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone: Lacks the iodine atom, which can affect its chemical properties and applications.
Uniqueness:
Iodine Substitution: The presence of the iodine atom in (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone imparts unique reactivity and potential for further functionalization.
Aminomethyl Group: The aminomethyl group provides opportunities for hydrogen bonding and other interactions, enhancing its versatility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H17IN2O |
|---|---|
分子量 |
344.19 g/mol |
IUPAC名 |
[4-(aminomethyl)piperidin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C13H17IN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 |
InChIキー |
VEPJWKYRFXDZFS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)

![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)
![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)


![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)

![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
